REACTION_CXSMILES
|
[CH3:1][C:2]([OH:8])([CH2:4][CH2:5][CH2:6][CH3:7])[CH3:3].[C:9](OC(=O)C)(=[O:11])[CH3:10].C([O-])(O)=O.[Na+]>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:9]([O:8][C:2]([CH3:3])([CH2:4][CH2:5][CH2:6][CH3:7])[CH3:1])(=[O:11])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCCC)O
|
Name
|
|
Quantity
|
36.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 23° C.
|
Type
|
EXTRACTION
|
Details
|
The system was extracted with two portions of diethyl ether (100 mL
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 1.0 M aq. CuSO4 monohydrate (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled at ambient pressure at a bath temperature of 80-100° C.
|
Type
|
CUSTOM
|
Details
|
to remove most of the diethyl ether
|
Type
|
WAIT
|
Details
|
The resulting oil left in the
|
Type
|
DISTILLATION
|
Details
|
pot was fractionally distilled through a Snyder column with 3 chambers under reduced pressure (6-8 mmHg)
|
Type
|
CUSTOM
|
Details
|
A small-volume forerun was collected
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC(C)(CCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |